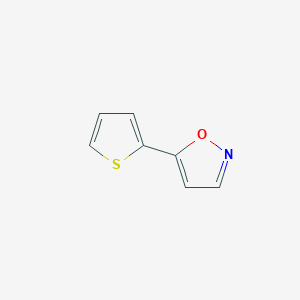

5-(2-Thienyl)isoxazole

Vue d'ensemble

Description

5-(2-Thienyl)isoxazole is a chemical compound with the empirical formula C8H5NO2S . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

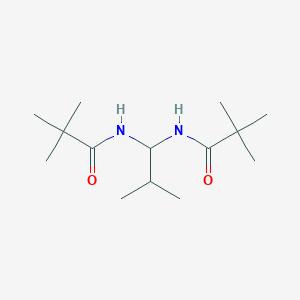

The synthesis of 5-(2-Thienyl)isoxazole involves several steps. One method involves the reaction of 3,4,4-trichloro-1-(2-thienyl)but-3-en-1-one with hydroxylamine, which produces 3-hydroxyiminomethyl-5-(2-thienyl)isoxazole. This compound is then converted into 5-(2-thienyl)isoxazole-3-carbonitrile by the action of acetic anhydride in pyridine . Another method involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide .Applications De Recherche Scientifique

Synthesis Techniques and Derivatives

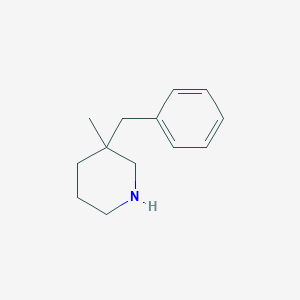

- The synthesis of 5-(2-thienyl)isoxazole derivatives involves various techniques. For instance, 5-(2-thienyl)isoxazole-3-carbonitrile was synthesized from 3-hydroxyiminomethyl-5-(2-thienyl)isoxazole, showcasing the compound's versatility in organic synthesis (Potkin, Petkevich, & Kurman, 2011).

- Thiophene linked isoxazole derivatives exhibit notable antibacterial properties. The study on these derivatives, including 5-(2-thienyl)isoxazoles, highlighted their potential as effective antibacterial agents (Crasta, Suhana, Afrana, Kshema, & Kumar, 2021).

Biomedical Applications

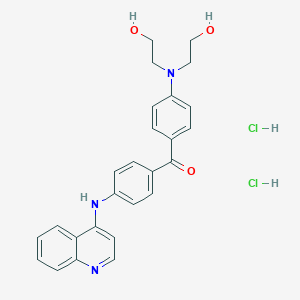

- Isoxazole derivatives, including 5-(2-thienyl)isoxazoles, have broad applications in medicinal chemistry. They exhibit various biological activities such as antimicrobial, anticancer, antitumor, and anti-inflammatory properties. Their role in drug development for treating various diseases is significant (Duc & Dung, 2021).

- A study on the synthesis of indole-appended heterocycles, including 5-(2-thienyl)isoxazoles, revealed their potential as anti-inflammatory, analgesic, and central nervous system depressant agents (Somappa, Biradar, Rajesab, Rahber, & Sundar, 2015).

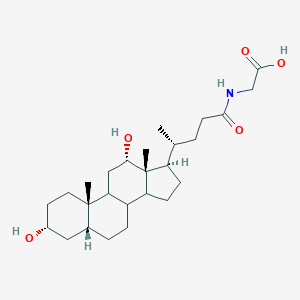

- The compound 5s, containing a 5-(2-thienyl)isoxazole ring, displayed remarkable antagonistic activity against Farnesoid X receptor (FXR), crucial in cholesterol, lipid, and glucose metabolism (Huang et al., 2015).

Applications in Organic Chemistry

- Isoxazole-5-ones, related to 5-(2-thienyl)isoxazoles, have been identified as strategic building blocks in organic synthesis, particularly in the preparation of functionalized molecules, highlighting the importance of isoxazole derivatives in organic chemistry (da Silva, Fernandes, Thurow, Stivanin, & Jurberg, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

5-thiophen-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRAAHWCKJMGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiophen-2-YL-isoxazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 5-(2-Thienyl)isoxazole derivatives?

A1: One common method involves using a thienyl trichloroallyl ketone as a starting material. This ketone reacts with hydroxylamine to initially form a dichloromethyl-substituted isoxazole intermediate. [] Further reaction with hydroxylamine leads to the formation of the desired 5-(2-Thienyl)isoxazole derivative with a hydroxyiminomethyl substituent at the 3-position. []

Q2: Besides the hydroxyiminomethyl substituent, what other substituents at the 3-position of the 5-(2-Thienyl)isoxazole have been explored?

A2: The synthesis of various 3-substituted 5-(2-Thienyl)isoxazoles has been reported. [] While specific substituents aren't detailed in the provided abstracts, this suggests exploration of structure-activity relationships by modifying this position.

Q3: The provided research mentions using spectroscopic techniques for compound characterization. What specific information can be obtained from these analyses?

A3: The research utilizes IR, 1H-NMR, 13C-NMR, and LC-MS for structural confirmation. [] IR spectroscopy helps identify functional groups present in the molecule. 1H-NMR and 13C-NMR provide information about the number and environment of hydrogen and carbon atoms, respectively, confirming the molecule's structure. LC-MS helps determine the molecular weight and purity of the synthesized compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.